N3-Methyl Substitution on the Hydantoin Ring: Molecular Weight and Hydrogen-Bond Donor Differentiation Versus Des-Methyl Analog
The target compound bears an N3-methyl group on the 2,5-dioxoimidazolidin ring, whereas its closest commercially listed analog, 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid (CAS 1697932-88-9), carries a hydrogen at the N3 position. This substitution increases the molecular weight by 14.02 g·mol⁻¹ (from 228.25 to 242.27 g·mol⁻¹) and eliminates one hydrogen-bond donor site, reducing the total HBD count from 2 to 1 . The N3-methyl group also introduces additional steric bulk adjacent to the C2 and C5 carbonyls, which may alter the compound's interaction geometry with biological targets that engage the hydantoin ring via hydrogen bonding to these carbonyl oxygens . In the P2X7 receptor antagonist series based on the 2,5-dioxoimidazolidine scaffold, N3-substitution patterns were found to modulate potency by >100-fold (IC₅₀ range: 9 nM to >1,000 nM across analogs), demonstrating that even minor modifications at this position produce large functional consequences [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 242.27 g·mol⁻¹; HBD count = 1 (carboxylic acid OH only); N3-methyl present |
| Comparator Or Baseline | CAS 1697932-88-9: MW = 228.25 g·mol⁻¹; HBD count = 2 (carboxylic acid OH + hydantoin N3–H); N3-H present |
| Quantified Difference | ΔMW = +14.02 g·mol⁻¹ (+6.1%); ΔHBD count = –1 (reduction of one hydrogen-bond donor) |
| Conditions | Structural comparison based on SMILES and vendor-reported molecular formulas; HBD count calculated per Lipinski rule definitions |
Why This Matters
The N3-methyl group alters both the hydrogen-bonding pharmacophore and steric topology of the hydantoin ring, meaning that any biological or biophysical measurement obtained with the des-methyl analog cannot be assumed to extrapolate to the target compound — independent testing is required for procurement decisions.
- [1] Park JH, Lee GE, Lee SD, Hien TT, Kim S, Yang JW, Cho JH, Ko H, Lim SC, Kim YG, Kang JS. Discovery of novel 2,5-dioxoimidazolidine-based P2X7 receptor antagonists as constrained analogues of KN62. J Med Chem. 2013; N3-substitution patterns produced IC₅₀ range from 9 nM to >1,000 nM. PubMed ID: 25597334. View Source
